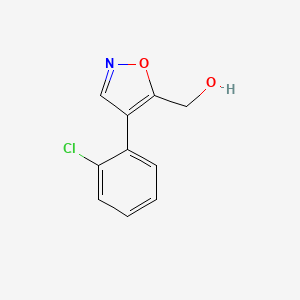
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its alternate name, 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the chemicals involved .
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the chlorophenyl group, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like amines , ethers , or halides .
科学研究应用
Chemistry: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It can act as a probe to investigate the activity of specific enzymes .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of drugs targeting various diseases . It helps in understanding the mechanism of action of potential drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reaction processes .
作用机制
The mechanism of action of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol
Comparison:
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity .
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol: The presence of a fluorine atom can affect the compound’s lipophilicity and metabolic stability .
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol: The methyl group introduces steric effects that can influence the compound’s reactivity and interactions with biological targets .
Uniqueness: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity .
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
[4-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)8-5-12-14-10(8)6-13/h1-5,13H,6H2 |
InChI 键 |
UNNWGVAXRGONOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(ON=C2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


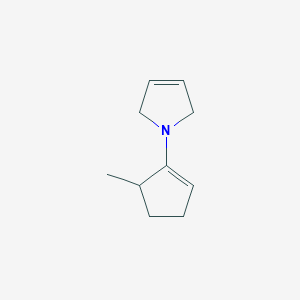
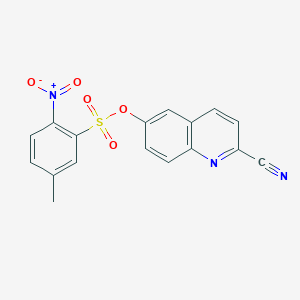
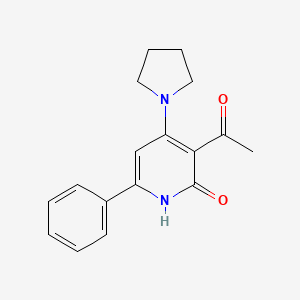
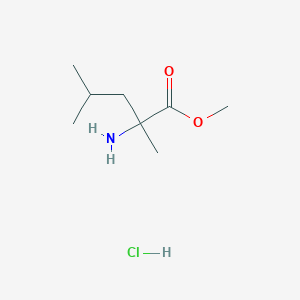
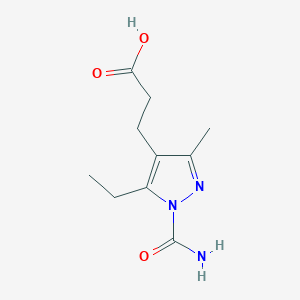
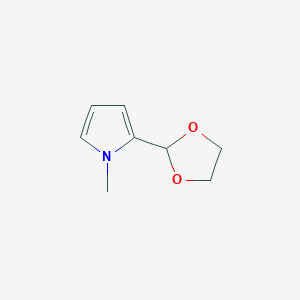
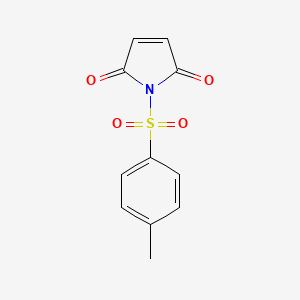
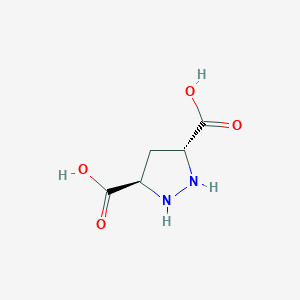
![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
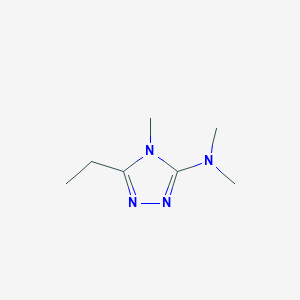
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)

![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
